molecular formula C7H6FNOS B1405700 4-Fluoro-2-methyl-1-(sulfinylamino)benzene CAS No. 1785764-38-6

4-Fluoro-2-methyl-1-(sulfinylamino)benzene

Cat. No. B1405700
M. Wt: 171.19 g/mol
InChI Key: AWHTUIUPHNWQAW-UHFFFAOYSA-N
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Description

“4-Fluoro-2-methyl-1-(sulfinylamino)benzene” is an organic compound with the molecular formula C7H6FNOS . It is also known by other names such as "Benzenamine, 4-fluoro-2-methyl-N-sulfinyl-" .


Molecular Structure Analysis

The molecular structure of “4-Fluoro-2-methyl-1-(sulfinylamino)benzene” consists of a benzene ring with a fluoro group at the 4th position, a methyl group at the 2nd position, and a sulfinylamino group at the 1st position .

Scientific Research Applications

Synthesis and Applications of Fluorinated Compounds

  • Practical Synthesis of Fluorinated Biphenyls : The research detailed a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory materials. This synthesis approach highlights the importance of fluorinated compounds in medicinal chemistry and their manufacturing processes (Qiu et al., 2009).

Fluorescence and Imaging Applications

  • Amyloid Imaging in Alzheimer's Disease : This study discusses the development of amyloid imaging ligands for in vivo measurement of amyloid in Alzheimer's disease patients. The research underscores the critical role of fluorinated compounds in creating diagnostic tools for neurodegenerative diseases (Nordberg, 2007).

Supramolecular Chemistry and Material Science

  • Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry : This review emphasizes the utility of benzene-1,3,5-tricarboxamide (BTA) derivatives in nanotechnology, polymer processing, and biomedical applications, showcasing the diverse applications of benzene derivatives in supramolecular chemistry and materials science (Cantekin et al., 2012).

Fluorescent Chemosensors

  • Development of Chemosensors Based on Fluorophoric Platforms : This study reviews the design of chemosensors for detecting various analytes, utilizing fluorophoric platforms like 4-Methyl-2,6-diformylphenol. It highlights the significance of fluorinated compounds in the development of sensitive and selective sensors for environmental and biological monitoring (Roy, 2021).

Safety And Hazards

While specific safety and hazard information for “4-Fluoro-2-methyl-1-(sulfinylamino)benzene” is not available, general precautions should be taken while handling it, such as avoiding dust formation, avoiding breathing in mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4-fluoro-2-methyl-1-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNOS/c1-5-4-6(8)2-3-7(5)9-11-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHTUIUPHNWQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methyl-1-(sulfinylamino)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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